molecular formula C9H15NO2 B2467629 Methyl 3-cyclopropylpyrrolidine-3-carboxylate CAS No. 1823830-80-3

Methyl 3-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B2467629
CAS No.: 1823830-80-3
M. Wt: 169.224
InChI Key: USXOWVZPXOYRKK-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a cyclopropyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester precursor in the presence of a base to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Methyl 3-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for its target. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopropylpyrrolidine-2-carboxylate
  • Ethyl 3-cyclopropylpyrrolidine-3-carboxylate
  • Methyl 3-cyclopropylpyrrolidine-4-carboxylate

Uniqueness

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is unique due to the specific positioning of the cyclopropyl and ester groups on the pyrrolidine ring. This configuration can result in distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-cyclopropylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9(7-2-3-7)4-5-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXOWVZPXOYRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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